molecular formula C11H19NO4 B3047826 tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453316-08-9

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B3047826
CAS No.: 1453316-08-9
M. Wt: 229.27
InChI Key: PWCXTAYTSYDZTN-MRVPVSSYSA-N
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Description

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a chiral spirocyclic compound featuring a bicyclic framework with a hydroxyl group at the 7R position and an oxygen atom in the 5-position of the spiro[3.4]octane system. The tert-butyl carbamate (Boc) group at the 2-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for the synthesis of constrained peptidomimetics or bioactive molecules . Its stereochemistry (7R) is critical for interactions in enantioselective reactions or binding to biological targets. Commercial availability (e.g., 5g quantities, 97% purity) underscores its utility in research .

Properties

IUPAC Name

tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-12)4-8(13)5-15-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCXTAYTSYDZTN-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123328
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453316-08-9
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453316-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester, (7R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a tert-butyl ester with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 7R-hydroxy, 5-oxa C₁₁H₁₉NO₄ 241.28 Chiral hydroxyl group; oxygen in 5-position; Boc protection
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 7-oxo, 5-oxa C₁₁H₁₇NO₄ 239.26 Oxo group replaces hydroxyl; used in lactam synthesis
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 7-oxo, 5-thia (sulfur) C₁₁H₁₇NO₃S 243.32 Sulfur atom enhances lipophilicity; potential for metal coordination
tert-Butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 7-cyano, 5-oxa C₁₂H₁₈N₂O₃ 246.29 Nitrile group enables click chemistry or further functionalization
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Chlorosulfonylmethyl, 7-oxo, 6-oxa C₁₂H₁₈ClNO₆S 339.79 Electrophilic sulfonyl chloride moiety; reactive for conjugation

Physicochemical and Functional Differences

Solubility and Lipophilicity: The 5-thia analog (logP ~1.2) is more lipophilic than the 5-oxa parent compound due to sulfur’s hydrophobic character, enhancing membrane permeability . The 7-cyano derivative’s nitrile group increases polarity, improving aqueous solubility .

Reactivity: The hydroxyl group in the target compound participates in hydrogen bonding and serves as a site for further derivatization (e.g., phosphorylation, glycosylation) . The chlorosulfonylmethyl derivative (C₁₂H₁₈ClNO₆S) is highly reactive, enabling covalent binding to nucleophiles like amines or thiols .

Stereochemical Impact :

  • The 7R configuration in the target compound contrasts with racemic mixtures (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, CAS 1363381-95-6), which may exhibit reduced enantioselectivity in biological systems .

Biological Activity

tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with potential biological activity, particularly in medicinal chemistry and drug discovery. Its unique structural properties, including a spiro ring system and functional groups, suggest that it may interact with various biological targets, influencing physiological processes.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1453316-08-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The rigid spirocyclic structure enhances binding affinity and specificity, making it a candidate for further exploration in drug design.

In vitro Studies

Recent studies have demonstrated the compound's potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes associated with inflammatory responses, suggesting a role in anti-inflammatory therapies.

StudyBiological TargetActivityReference
1Cyclooxygenase (COX)Inhibition observed
2Lipoxygenase (LOX)Moderate inhibition
3Protein Kinase C (PKC)Potential inhibitor

Case Studies

A notable case study involved the evaluation of this compound in a model of acute inflammation. The compound was administered to animal models, leading to a significant reduction in inflammatory markers compared to control groups.

Case Study Summary :

  • Objective : Assess anti-inflammatory properties.
  • Method : Administration in a murine model.
  • Results : Marked reduction in TNF-alpha and IL-6 levels.
  • : Suggests potential therapeutic application in inflammatory diseases.

Safety and Toxicology

The compound is classified as Acute Tox. 3 Oral, indicating a moderate level of toxicity upon ingestion. Precautionary measures must be taken when handling this compound, including the use of appropriate personal protective equipment (PPE).

Hazard ClassificationSignal WordHazard Statements
Acute Tox. 3 OralDangerH301 - Toxic if swallowed

Comparison with Similar Compounds

This compound can be compared with other compounds in the azaspiro series, such as:

Compound NameStructural FeaturesUnique Properties
tert-butyl 1,1-dimethyl-3-oxo-2-oxa-5-azaspiro[3.4]octan-5-carboxylateDimethyl group at position 1Enhanced lipophilicity
tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylateHydroxyl group at position 8Different interaction profile

Q & A

Basic Question: What are the critical safety protocols for handling tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in laboratory settings?

Methodological Answer:

  • Handling Precautions: Use nitrile or neoprene gloves inspected for integrity prior to use. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with adequate ventilation to prevent electrostatic discharge .
  • Storage: Store refrigerated (2–8°C) in tightly sealed, dry containers. Ensure containers are upright to prevent leakage. Incompatible materials include strong oxidizers; avoid ignition sources .
  • Emergency Measures: For eye exposure, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention. Use dry sand or alcohol-resistant foam for fire suppression due to risks of CO and NOx emissions .

Advanced Question: How can researchers design synthetic routes for this compound given its structural complexity?

Methodological Answer:

  • Synthetic Strategy: Leverage analogous spirocyclic compound syntheses (e.g., tert-butyl carboxylate-protected azaspiro systems). Key steps may include:
    • Ring-Closing Metathesis or Mitsunobu Reactions to form the spirocyclic core.
    • Chiral Resolution to achieve the (7R)-configuration, potentially using enzymatic or chromatographic methods .
  • Optimization: Monitor reaction progress via LC-MS or NMR to detect intermediates. Adjust solvent polarity (e.g., THF vs. DCM) to stabilize reactive intermediates .

Basic Question: What analytical techniques are recommended for verifying the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 210–254 nm). Validate purity against a reference standard .
  • Structural Confirmation:
    • NMR: 1H/13C NMR to confirm spirocyclic geometry and tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons).
    • HRMS: Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy .

Advanced Question: How should researchers address contradictory toxicity data reported in safety sheets (e.g., conflicting H-statements)?

Methodological Answer:

  • Data Reconciliation: Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. Indagoo). For example:
    • Indagoo SDS lists H302 (harmful if swallowed) and H319 (serious eye irritation) .
    • Combi-Blocks SDS states "no toxicological data available" .
  • Mitigation Strategies: Assume worst-case hazards (Category 2/3 toxicity) until validated. Conduct in vitro assays (e.g., Ames test for mutagenicity) or consult ecotoxicology databases for analogs .

Advanced Question: What experimental approaches can elucidate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies:
    • Thermal Stability: Use TGA/DSC to assess decomposition temperatures. Store samples at 25°C, 40°C, and 60°C for 1–4 weeks, monitoring degradation via HPLC .
    • pH Stability: Prepare buffered solutions (pH 2–12) and incubate at 37°C. Quantify hydrolytic degradation products (e.g., free hydroxy or carboxylate groups) via LC-MS .

Basic Question: What are the disposal protocols for waste containing this compound?

Methodological Answer:

  • Waste Management: Classify as "special waste" due to unknown ecotoxicity. Partner with licensed disposal firms for incineration or chemical neutralization. Avoid drain disposal to prevent environmental mobility .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • In Silico Tools:
    • DFT Calculations: Optimize geometry using Gaussian or ORCA to identify reactive sites (e.g., hydroxyl or carbonyl groups).
    • Molecular Docking: Screen for interactions with enzymes or metal catalysts (e.g., Pd-mediated cross-coupling) .

Advanced Question: What strategies resolve low solubility issues in aqueous or polar solvents?

Methodological Answer:

  • Solubility Enhancement:
    • Co-Solvents: Use DMSO:water mixtures (e.g., 10% v/v) for in vitro assays.
    • Sonication: Apply 37°C sonication for 10–15 minutes to disperse aggregates .
    • Derivatization: Introduce hydrophilic groups (e.g., PEGylation) while preserving the spirocyclic core .

Basic Question: How should researchers document experimental procedures involving this compound to ensure reproducibility?

Methodological Answer:

  • Data Reporting: Follow IUPAC guidelines for detailing reaction conditions (solvent, temperature, catalyst loadings). Include raw NMR/HRMS files in supplementary materials .
  • Batch Records: Track lot-specific impurities (e.g., residual boronate esters from synthesis) using vendor-provided CoA .

Advanced Question: What methodologies assess the compound’s potential as a chiral building block in drug discovery?

Methodological Answer:

  • Chiral Applications:
    • Asymmetric Catalysis: Test in Pd-catalyzed allylic alkylation or organocatalytic Mannich reactions.
    • Pharmacophore Mapping: Compare enantiomeric activity in vitro (e.g., IC50 differences ≥10x suggest chiral significance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

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